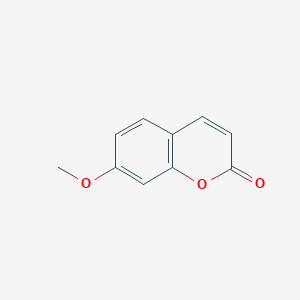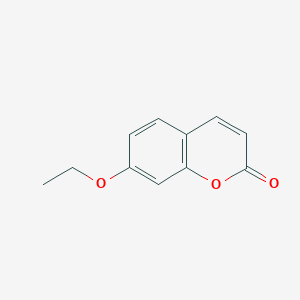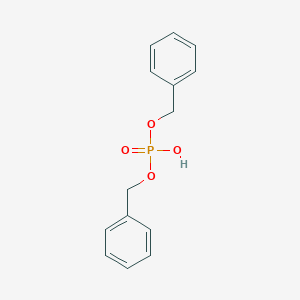
Acide pantothénique
Vue d'ensemble
Description
L’acide hopanténique, également connu sous le nom d’acide homopantothénique, est un dépresseur du système nerveux central. Il s’agit d’un homologue de l’acide pantothénique (vitamine B5) et est formulé sous forme de sel de calcium pour un usage pharmaceutique. Ce composé est utilisé en Fédération de Russie pour diverses affections neurologiques, psychologiques et psychiatriques .
Applications De Recherche Scientifique
Hopantenic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide chemistry and reactions.
Biology: Research has shown that hopantenic acid can modulate the metabolism of prostaglandins and steroids.
Medicine: It is used as a nootropic agent with neuroprotective, anticonvulsant, and anxiolytic effects. .
Mécanisme D'action
Le mécanisme d’action de l’acide hopanténique implique son interaction avec le complexe récepteur-canal de l’acide gamma-aminobutyrique B. Il possède des propriétés neurométaboliques, neuroprotectrices et neurotrophiques. L’acide hopanténique augmente la résistance cérébrale à l’hypoxie et aux substances toxiques et stimule les processus anaboliques dans les neurones .
Analyse Biochimique
Biochemical Properties
Hopantenic acid plays a significant role in biochemical reactions. It is involved in the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are crucial for fat metabolism . The compound interacts with various enzymes and proteins, facilitating numerous biochemical reactions.
Cellular Effects
Hopantenic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to exert protective effects on cells suffering from lipid peroxidation damage .
Molecular Mechanism
At the molecular level, hopantenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into CoA or ACP within the body, participating in fat metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hopantenic acid change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of hopantenic acid vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses can have beneficial effects .
Metabolic Pathways
Hopantenic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Hopantenic acid is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of hopantenic acid and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L’acide hopanténique est synthétisé par la formation d’amide entre le D-pantoate et l’acide gamma-aminobutyrique (GABA). La voie synthétique implique la réaction du D-pantoate avec l’acide gamma-aminobutyrique dans des conditions spécifiques pour former l’acide hopanténique .
Méthodes de production industrielle
La production industrielle de l’acide hopanténique implique généralement une synthèse à grande échelle utilisant les mêmes principes de base que la synthèse en laboratoire, mais optimisée pour l’efficacité et le rendement. Le processus comprend la purification du produit final pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L’acide hopanténique subit diverses réactions chimiques, notamment :
Oxydation : L’acide hopanténique peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le groupe amide.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation et des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction. Les réactions de substitution impliquent souvent des nucléophiles qui peuvent attaquer le groupe amide .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut donner des alcools .
Applications de la recherche scientifique
L’acide hopanténique a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Acide pantothénique : Alors que l’this compound est l’amide du D-pantoate et de la bêta-alanine, l’acide hopanténique est l’amide du D-pantoate et de l’acide gamma-aminobutyrique.
Panthénol : Un autre composé apparenté, le panthénol, est un dérivé alcoolique de l’this compound.
Unicité
La structure unique de l’acide hopanténique, avec un groupe méthylène supplémentaire par rapport à l’this compound, lui confère des propriétés pharmacologiques distinctes. Sa capacité à interagir avec les récepteurs de l’acide gamma-aminobutyrique et à moduler les systèmes de neurotransmetteurs le distingue des autres composés similaires .
Propriétés
IUPAC Name |
4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048331 | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18679-90-8 | |
| Record name | Hopantenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18679-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hopantenic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopantenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hopantenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOPANTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


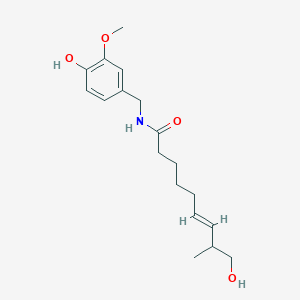

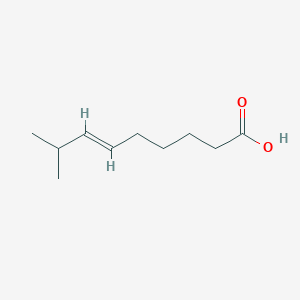
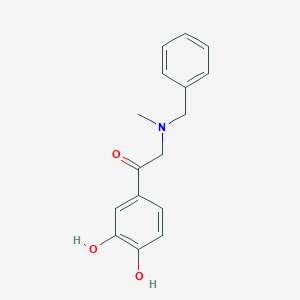

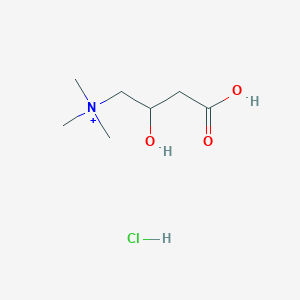
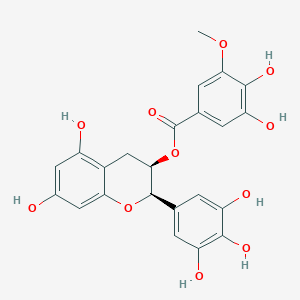

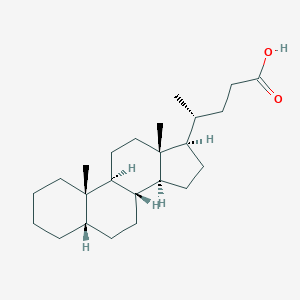
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
